2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Overview
Description
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization
- 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been used in the novel synthesis of aromatic carboxyl functionalized polymers. The oxazoline group's utility in polymer functionalization was highlighted through a study that synthesized ω-oxazolyl polystyrene and then converted it to aromatic carboxyl chain-end functionalized polystyrene through various chemical reactions. The functionalized polymers exhibited significant potential in diverse applications due to their unique properties (Summers & Quirk, 1996).
Catalytic Applications
- The compound has shown relevance in the field of catalysis. For example, a study focused on phosphinito- and phosphonito-oxazoline Pd(II) complexes highlighted its role in the synthesis and structural characterization of these complexes. These complexes have been used as intermediates in reactions involving CO and ethylene insertion, indicating their potential in catalytic processes (Agostinho, Braunstein, & Welter, 2007).
Photochemistry
- In photochemical studies, derivatives of this compound, such as N-methoxy-2,2-dimethyl-4,4-diphenylbut-3-en-1-imine, have been synthesized and their photochemistry explored. Such research has implications in understanding photochemical reactions in organic compounds and can be applied in the development of photo-reactive materials (Pratt & Abdul-Majid, 1987).
Organic Synthesis
- The compound is also used in organic synthesis, as seen in studies involving the synthesis of 5-acylhydantoins and 4-hydroxyoxazoles. Such synthetic processes are crucial in the development of pharmaceutical intermediates and other organic compounds (Ramirez et al., 1969).
Corrosion Inhibition
- Derivatives of this compound, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol, have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium. This demonstrates its potential application in industrial settings for protecting metals against corrosion (Rahmani et al., 2018).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVCWVGSZXODRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201583 | |
Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53416-46-9 | |
Record name | 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53416-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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